

## Cross-study comparison of Ubrogepant's clinical trial outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ubrogepant	
Cat. No.:	B612305	Get Quote

# **Ubrogepant Clinical Trial Outcomes: A Cross-Study Comparison**

**Ubrogepant**, an oral calcitonin gene-related peptide (CGRP) receptor antagonist, has emerged as a significant therapeutic option for the acute treatment of migraine. Its efficacy and safety have been established in a series of rigorous clinical trials. This guide provides a comparative analysis of the key clinical trial outcomes for **ubrogepant**, with a focus on the pivotal Phase 3 studies, ACHIEVE I and ACHIEVE II, alongside other relevant clinical data. This information is intended for researchers, scientists, and drug development professionals to facilitate an indepth understanding of **ubrogepant**'s clinical profile.

### **Quantitative Data Summary**

The following tables summarize the primary and key secondary efficacy endpoints from the ACHIEVE I and ACHIEVE II trials, as well as pooled analyses. These studies were multicenter, randomized, double-blind, placebo-controlled trials that evaluated the efficacy, safety, and tolerability of **ubrogepant** for the acute treatment of a single migraine attack.[1][2][3]

Table 1: Co-Primary Efficacy Endpoints at 2 Hours Post-Dose



Trial/Analys is	Outcome	Placebo	Ubrogepant 25 mg	Ubrogepant 50 mg	Ubrogepant 100 mg
ACHIEVE I	Pain Freedom	11.8%	-	19.2%	21.2%
Absence of Most Bothersome Symptom	27.8%	-	38.6%	37.7%	
ACHIEVE II[4][5]	Pain Freedom	14.3%	20.7%	21.8%	-
Absence of Most Bothersome Symptom	27.4%	34.1%	38.9%	-	
Pooled ACHIEVE I &	Pain Freedom	13.0%	-	20.5%	-
Absence of Most Bothersome Symptom	27.6%	-	38.7%	-	

Table 2: Key Secondary Efficacy Endpoints at 2 Hours Post-Dose from ACHIEVE I



Outcome	Placebo	Ubrogepant 50 mg	Ubrogepant 100 mg
Pain Relief	49%	61%	61%
Absence of Photophobia	31.4%	-	45.8%
Sustained Pain Relief (2-24 hours)	21%	36%	38%
Sustained Pain Freedom (2-24 hours)	8.6%	-	15.4%

Table 3: Common Adverse Events (within 48 hours, Pooled ACHIEVE I & II)

Adverse Event	Placebo (n=1122)	Ubrogepant 50 mg (n=1118)
Nausea	1.8%	1.9%
Any Adverse Event	11.5%	11.2%

## **Experimental Protocols**

The ACHIEVE I and ACHIEVE II trials shared a similar design to assess the efficacy of **ubrogepant** in the acute treatment of migraine.

Study Design: Both were multicenter, double-blind, parallel-group, single-attack studies.

Participant Population: Adults aged 18-75 years with a history of migraine (with or without aura) experiencing 2 to 8 migraine attacks per month were enrolled.

#### Randomization and Treatment:

- ACHIEVE I: Participants were randomized in a 1:1:1 ratio to receive placebo, ubrogepant 50 mg, or ubrogepant 100 mg.
- ACHIEVE II: Participants were randomized in a 1:1:1 ratio to receive placebo, **ubrogepant** 25 mg, or **ubrogepant** 50 mg.



Participants were instructed to treat a single migraine attack of moderate or severe headache pain intensity. An optional second dose of the assigned treatment could be taken between 2 and 48 hours after the initial dose if needed.

Primary Efficacy Endpoints: The co-primary endpoints, assessed at 2 hours after the initial dose, were:

- Pain Freedom: Defined as a reduction in headache severity from moderate or severe to no pain.
- Absence of the Most Bothersome Symptom (MBS): Participants identified their most bothersome migraine-associated symptom from a choice of photophobia, phonophobia, or nausea at the time of treatment. The endpoint was the absence of this symptom at 2 hours.

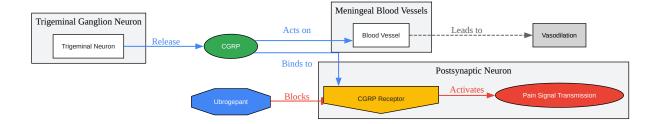
Secondary Efficacy Endpoints: A variety of secondary endpoints were also evaluated, including:

- Pain relief at 2 hours (reduction from moderate or severe pain to mild or no pain).
- Sustained pain relief and pain freedom from 2 to 24 hours.
- Absence of individual migraine-associated symptoms (photophobia, phonophobia, and nausea) at 2 hours.
- Patient-reported outcomes such as functional disability and satisfaction with the medication.

### **Visualizing Pathways and Processes**

To further elucidate the context of **ubrogepant**'s mechanism and its clinical evaluation, the following diagrams are provided.

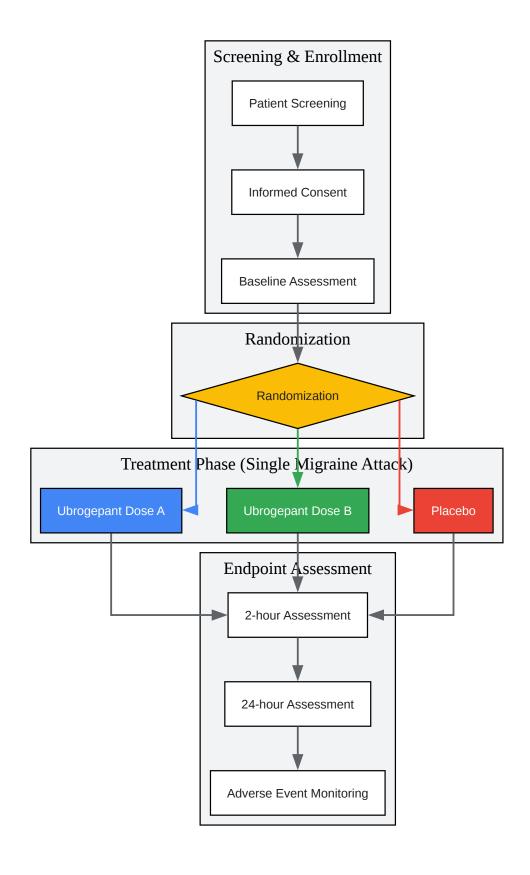




Click to download full resolution via product page

CGRP Signaling Pathway in Migraine





Click to download full resolution via product page

**Ubrogepant** Clinical Trial Workflow



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Allergan Announces Positive Phase 3 ACHIEVE I Trial Results for Ubrogepant Published in The New England Journal of Medicine [prnewswire.com]
- 2. Allergan reports positive results from ACHIEVE II trial Clinical Trials Arena [clinicaltrialsarena.com]
- 3. neurology.org [neurology.org]
- 4. Effect of Ubrogepant vs Placebo on Pain and the Most Bothersome Associated Symptom in the Acute Treatment of Migraine: The ACHIEVE II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news.abbvie.com [news.abbvie.com]
- To cite this document: BenchChem. [Cross-study comparison of Ubrogepant's clinical trial outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612305#cross-study-comparison-of-ubrogepant-sclinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com